molecular formula C5H9N3S B1432483 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine CAS No. 1537025-01-6

1-Methyl-3-(methylthio)-1H-pyrazol-5-amine

Cat. No.: B1432483
CAS No.: 1537025-01-6
M. Wt: 143.21 g/mol
InChI Key: HHPFNXZFTOGONT-UHFFFAOYSA-N
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Description

1-Methyl-3-(methylthio)-1H-pyrazol-5-amine (CAS 1537025-01-6) is a high-purity chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. As a member of the 5-aminopyrazole class, this compound serves as a versatile and valuable synthon in organic and medicinal chemistry research . The 5-aminopyrazole scaffold is a privileged structure known for its role as a precursor in the design and synthesis of a plethora of fused heterocyclic systems, or pyrazoloazines, which are of significant synthetic and medicinal interest . These complex heterocycles are known to mimic purine bases due to structural resemblance and are explored for various biosignificant activities . Researchers utilize 5-aminopyrazoles like this compound in cyclocondensation reactions with various bielectrophilic moieties to construct pharmacologically relevant ring systems such as pyrazolo[1,5-a]pyrimidines and others . The compound should be stored in a dark place under an inert atmosphere at room temperature . Safety and Handling: This compound is classified with the signal word "Danger" and carries the hazard statement H314, indicating it causes severe skin burns and eye damage . Researchers must consult the Safety Data Sheet (SDS) prior to use and adhere to appropriate precautionary measures, including wearing protective equipment .

Properties

IUPAC Name

2-methyl-5-methylsulfanylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-8-4(6)3-5(7-8)9-2/h3H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPFNXZFTOGONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for 5-Aminopyrazoles

The synthesis of 5-aminopyrazoles, the class to which 1-methyl-3-(methylthio)-1H-pyrazol-5-amine belongs, commonly involves the condensation of β-ketonitriles with hydrazines. This approach proceeds via:

  • Nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon of the β-ketonitrile.
  • Formation of hydrazone intermediates.
  • Cyclization through attack of the other nitrogen on the nitrile carbon, yielding the 5-aminopyrazole core.

This method is versatile and has been adapted for various substituted pyrazoles, including those with heteroaryl groups and functionalized side chains.

Specific Synthetic Routes for this compound

Cyclocondensation of α,β-Unsaturated Carbonyl Compounds with Substituted Hydrazines

One common laboratory method involves the cyclocondensation reaction between α,β-unsaturated aldehydes or ketones and substituted hydrazines (such as methylhydrazine). This reaction is often catalyzed by green catalysts like vitamin B1, which promotes high yields (78-92%) under mild conditions. The methylthio group at the 3-position can be introduced either by starting with a suitable methylthio-substituted precursor or by subsequent functionalization steps.

Functionalization via Nucleophilic Substitution

The methylthio (-SMe) group can be introduced by nucleophilic substitution reactions on a pyrazole intermediate lacking the substituent. For example, treatment of a 3-halo-pyrazole with methylthiolate anion under controlled conditions can afford the 3-(methylthio) derivative. This step requires careful control of reaction conditions, such as temperature and solvent, to maximize yield and purity.

Industrial Synthesis Using Metal Catalysts

For industrial-scale production, more robust catalytic systems are employed to improve scalability and cost-effectiveness. Palladium or copper catalysts can be used to facilitate coupling reactions or cyclizations, enhancing overall efficiency and yield. These catalytic methods allow for better control of regioselectivity and reduce reaction times.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Vitamin B1 (lab scale), Pd/Cu (industry) Vitamin B1 is a green catalyst; Pd/Cu for scale-up
Solvent Ethanol, dichloromethane, or DCE Solvent choice affects reaction rate and selectivity
Temperature Room temperature to reflux (25–80 °C) Reflux often needed for cyclization steps
Stoichiometry Equimolar hydrazine and β-ketonitrile Slight excess of hydrazine may improve yield
Purification Silica gel chromatography Methanol/dichloromethane gradients effective

Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), adjusting stoichiometry, and controlling temperature to maximize yield and minimize byproducts.

Representative Synthetic Scheme

A simplified reaction sequence for the preparation of this compound is as follows:

  • Formation of hydrazone intermediate: Reaction of methylhydrazine with a β-ketonitrile or α,β-unsaturated ketone bearing a methylthio substituent or precursor group.
  • Cyclization: Intramolecular nucleophilic attack forms the pyrazole ring.
  • Functional group adjustments: If necessary, methylthio substitution is introduced by nucleophilic substitution or other functionalization methods.
  • Purification: The product is purified by chromatographic methods.

Comparative Notes on Related Pyrazole Syntheses

  • The synthesis of pyrazoles with different substituents at the 3-position (e.g., trifluoromethyl, aryl groups) often follows similar condensation and cyclization strategies but may require different catalysts or reaction conditions to achieve regioselectivity.
  • The presence of the methylthio group influences electronic and steric properties, which can affect reaction pathways and yields.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield (%) Advantages References
β-Ketonitrile + Hydrazine β-Ketonitrile, methylhydrazine Vitamin B1, mild reflux 78–92 High versatility, mild conditions
Nucleophilic Substitution 3-Halo-pyrazole intermediate Methylthiolate, polar solvent Variable Direct introduction of -SMe group
Metal-catalyzed Cyclization α,β-Unsaturated ketones + hydrazines Pd or Cu catalysts, reflux High Scalable, efficient for industry

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methylthio group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

1-Methyl-3-(methylthio)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(methylthio)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Compound Name 3-Position Substituent Molecular Formula Molecular Weight Key Applications/Findings Reference
This compound -SMe C₅H₉N₃S 143.21 g/mol Thrombin inhibition, structure-activity studies
4-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine -CF₃ C₁₁H₁₀F₄N₄ 274.22 g/mol Antimalarial activity; Plasmodium enzyme inhibition
1-Methyl-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine -C(CF₃)(Me)₂ C₈H₁₂F₃N₃ 207.20 g/mol Bromodomain and extra-terminal (BET) inhibitor
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine -Thiazolyl C₁₄H₁₅N₅S 285.37 g/mol Antimicrobial applications; structural diversity
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine -CH₂Ph C₁₂H₁₅N₃ 201.27 g/mol CAS-registered compound; synthetic intermediate

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in ) increase electrophilicity, enhancing interactions with enzyme active sites.
  • Steric Effects : Bulky substituents like -C(CF₃)(Me)₂ () reduce conformational flexibility but improve target selectivity in BET inhibition.
  • Biological Activity : The -SMe group in the target compound contributes to thrombin inhibitory properties, while -CF₃ substituents in enhance antimalarial potency.

Biological Activity

1-Methyl-3-(methylthio)-1H-pyrazol-5-amine is a compound of interest within the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential therapeutic applications based on recent research findings.

Pharmacological Properties

The pyrazole scaffold has been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. Specifically, this compound has shown promising results in various studies:

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In particular, compounds similar to this compound have been tested against carrageenan-induced edema in animal models, showing comparable efficacy to established anti-inflammatory drugs like indomethacin .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. Studies have reported that pyrazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria, with effective inhibition observed at concentrations as low as 6.25 µg/mL against Mycobacterium tuberculosis (MTB) strains .
  • Anticancer Activity : Pyrazole derivatives are being explored for their anticancer potential. Compounds containing the pyrazole structure have been reported to inhibit cell proliferation in several cancer types, including breast and lung cancers. For instance, structural analogs have shown significant antiproliferative effects on MDA-MB-231 breast cancer cells at concentrations around 10 µM .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of methylthio compounds with hydrazines or related substrates. The structural modifications at the pyrazole ring can significantly influence the biological activity:

Compound Activity Concentration Tested Reference
This compoundAnti-inflammatoryComparable to indomethacin
4b (similar derivative)Antimicrobial40 µg/mL against various strains
7d (analog)Anticancer (MDA-MB-231)10 µM

Case Studies

Several studies highlight the biological activity of pyrazole derivatives closely related to this compound:

  • Anti-inflammatory Effects : A study evaluated a series of pyrazole derivatives for their ability to reduce inflammation in carrageenan-induced edema models. The results indicated that certain derivatives exhibited significant anti-inflammatory activity, suggesting a potential therapeutic role for compounds like this compound in treating inflammatory diseases .
  • Antimicrobial Efficacy : In vitro tests against MTB strains showed that certain pyrazole derivatives could inhibit bacterial growth effectively. The study compared these compounds with standard antibiotics and found promising results, indicating their potential as alternative antimicrobial agents .
  • Anticancer Properties : Research on various pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines. For example, specific analogs were shown to enhance caspase activity and cause morphological changes indicative of apoptosis at low concentrations .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or LC-MS.
  • Adjust stoichiometry of phosgene (excess may improve yield) .
  • Control temperature (reflux conditions critical for cyclization) .

How can spectroscopic techniques (NMR, MS) resolve ambiguities in the structural assignment of pyrazole derivatives?

Level: Basic
Methodological Answer :

  • ¹H NMR : Key signals include pyrazole NH (~δ 5.7–6.5 ppm as broad singlets) and methylthio groups (δ 2.1–2.5 ppm). Compare with reference data for regioisomers (e.g., 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: δ 5.85 ppm for pyrazole-H) .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 203 for N-ethyl derivatives) .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

What advanced crystallographic methods validate the molecular structure of this compound derivatives?

Level: Advanced
Methodological Answer :

  • Single-Crystal X-ray Diffraction : Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths/angles and confirm regiochemistry .
  • Data Collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps.
  • Case Study : For 3,4-dinitro derivatives, X-ray data confirmed planar pyrazole rings and hydrogen-bonding networks, critical for stability analysis .

Table 1 : Key Crystallographic Parameters for Pyrazole Derivatives (Example)

ParameterValue (Example)Source
Space GroupP2₁2₁2₁
R Factor<0.05
Bond Length (C-S)1.78 Å

How can contradictory spectral data (e.g., unexpected NMR shifts) be addressed during characterization?

Level: Advanced
Methodological Answer :

  • Identify Artifacts : Check for solvent impurities (e.g., residual DCM in CDCl₃) or tautomerism.
  • Dynamic Effects : Variable-temperature NMR can reveal rotamers or hydrogen-bonding shifts.
  • Case Example : In 1-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine, unexpected δ 3.8 ppm signals were resolved via HSQC, confirming methyl group attachment .

What computational approaches predict the reactivity and stability of methylthio-substituted pyrazoles?

Level: Advanced
Methodological Answer :

  • DFT Calculations : Use Gaussian 03 to compute heats of formation (HOF) and bond dissociation energies (BDE). For HANTP derivatives, HOF values correlated with thermal stability (ΔT > 171°C) .
  • Molecular Dynamics : Simulate solvation effects to optimize reaction solvents (e.g., DCE vs. THF).

How are biological activities (e.g., antimicrobial) of methylthio-pyrazoles evaluated in academic research?

Level: Basic
Methodological Answer :

  • In Vitro Assays : Use broth microdilution (MIC) for antibacterial screening (e.g., against M. tuberculosis H37Rv) .
  • Structure-Activity Relationships (SAR) : Compare derivatives (e.g., halogenated vs. methoxy substituents) to identify pharmacophores .

What strategies mitigate low yields in the synthesis of this compound?

Level: Advanced
Methodological Answer :

  • Catalytic Optimization : Use Pd₂(dba)₃/BINAP for Buchwald-Hartwig couplings (e.g., 6% yield improved to 30% with ligand screening) .
  • Protecting Groups : Temporarily block reactive amines during functionalization steps .

How do substituents (e.g., methylthio vs. trifluoromethyl) influence the electronic properties of pyrazole derivatives?

Level: Advanced
Methodological Answer :

  • Hammett Analysis : Quantify electron-withdrawing/donating effects (σ values). Methylthio groups (σ ~0.0) are less deactivating than CF₃ (σ ~0.54).
  • Electrochemical Studies : Cyclic voltammetry reveals oxidation potentials (e.g., methylthio lowers E₁/₂ by 0.3 V vs. aryl groups) .

What safety protocols are critical when handling methylthio-pyrazole intermediates?

Level: Basic
Methodological Answer :

  • GHS Compliance : Use PPE for compounds with H302 (oral toxicity) and H319 (eye irritation) classifications .
  • Phosgene Handling : Perform reactions in sealed systems with scrubbers to neutralize excess reagent .

How are pyrazole derivatives tailored for specific applications (e.g., energetic materials vs. drug discovery)?

Level: Advanced
Methodological Answer :

  • Energetic Materials : Introduce nitro groups and tetrazole rings (e.g., HANTP derivatives) for high density (>2.0 g/cm³) and stability .
  • Drug Discovery : Optimize logP via substituent tuning (e.g., pyridinyl groups enhance blood-brain barrier penetration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-(methylthio)-1H-pyrazol-5-amine
Reactant of Route 2
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1-Methyl-3-(methylthio)-1H-pyrazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.